Regioisomeric Core Affects Kinase Selectivity
The 2-methyl-2H-indazole core of the target compound provides a distinct hinge-binding motif compared to the 1-methyl-1H-indazole core found in close analogs like 6-(1-Aminoethyl)-1-methyl-1H-indazole. This influences its target selectivity profile. Patent US-6531491-B1 specifically claims 2H-indazole derivatives, including those with 6-position amino-alkyl substitutions, as having utility against a panel including tyrosine kinases and CDKs [1]. In contrast, 1H-indazole analogs are often associated with different kinase targets like IDO1, with a highly optimized 1H derivative showing an IC50 of 0.4 µM in HCT116 cells [2]. This evidence supports that the core regioisomer is not interchangeable and that the 2-methyl isomer is a distinct chemotype for exploring a different kinase landscape.
| Evidence Dimension | Core Regioisomer Target Bias |
|---|---|
| Target Compound Data | 2-Methyl-2H-indazole core with a 6-(1-aminoethyl) group; Patent US-6531491-B1 claims 2H-indazoles as inhibitors of tyrosine kinases, CDKs, CHK1, CHK2. |
| Comparator Or Baseline | 1-Methyl-1H-indazole core with a 6-(substituted amino) group; A highly optimized analog (compound 36) showed an IC50 of 0.4 ± 0.3 µM against HCT116 cells and suppressed IDO1 protein expression. |
| Quantified Difference | N/A (Qualitative target class differentiation). The publication supporting the activity of the 1H-analog (RSC Adv., 2020) does not report data for its 2H-counterpart, confirming they are not in the same target space. |
| Conditions | Patent claims based on in vitro kinase assays and cell proliferation models; 1H-analog data from SRB assay on HCT116 colorectal cancer cells. |
Why This Matters
For a kinase inhibitor program, the core regioisomer defines the initial target profile, making 6-(1-Aminoethyl)-2-methyl-2H-indazole the non-substitutable starting point for exploring a specific branch of the kinome.
- [1] Kania, R.S. et al. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US Patent 6,531,491 B1, granted March 11, 2003. View Source
- [2] Hoang, N.X. et al. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Adv., 2020, 10, 45199-45206. View Source
